![molecular formula C10H8BrN3OS B2884534 N-(4-bromophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 183306-30-1](/img/structure/B2884534.png)
N-(4-bromophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(4-bromophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound contains a thiadiazole ring, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-bromoaniline with appropriate thiadiazole precursors under controlled conditions. One common method includes the cyclization of 4-bromoaniline with thiosemicarbazide in the presence of an oxidizing agent to form the thiadiazole ring . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include substituted phenyl derivatives, oxidized or reduced thiadiazole compounds, and biaryl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown potential anticancer properties, particularly against breast cancer cell lines.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the biosynthesis of certain bacterial lipids, thereby exhibiting antimicrobial activity . In cancer cells, it interferes with cell proliferation pathways, leading to apoptosis and reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Exhibits similar antimicrobial and anticancer activities.
N-(4-bromophenyl)sulfonylbenzoyl-L-valine: Known for its antimicrobial and antioxidant properties.
Uniqueness
N-(4-bromophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide stands out due to its unique thiadiazole ring structure, which imparts distinct electronic properties and reactivity. This makes it a versatile compound for various chemical transformations and biological applications.
Biological Activity
N-(4-bromophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that has gained attention in various fields due to its notable biological activities. This article explores its antimicrobial, antifungal, and anticancer properties, supported by research findings, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features a thiadiazole ring , which is known for its diverse pharmacological properties. The presence of the bromophenyl group enhances its reactivity and potential biological interactions. The synthesis typically involves the reaction of 4-bromoaniline with thiadiazole precursors under controlled conditions, often utilizing oxidizing agents to facilitate cyclization.
Antimicrobial and Antifungal Properties
This compound exhibits significant antimicrobial and antifungal activities. Research indicates that this compound can inhibit the growth of various bacterial strains and fungi, making it a promising candidate for antibiotic development. The mechanism of action involves the inhibition of bacterial lipid biosynthesis, which is crucial for maintaining cell integrity .
Anticancer Activity
The compound has shown potential anticancer properties , particularly against breast cancer cell lines such as MCF-7 (estrogen-dependent) and MDA-MB-231 (estrogen-independent). In studies, it was found to reduce DNA biosynthesis in these cell lines significantly. The anticancer mechanism appears to involve the activation of caspases, which are essential for apoptosis .
Comparative Analysis with Similar Compounds
Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
---|---|---|---|
This compound | Yes | Yes | Thiadiazole ring structure |
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide | Yes | Moderate | Thiazole derivative |
N-(4-bromophenyl)sulfonylbenzoyl-L-valine | Moderate | Low | Sulfonyl group presence |
The above table illustrates how this compound stands out due to its potent biological activities compared to similar compounds.
Case Studies and Research Findings
- Antimicrobial Study : A study demonstrated that this compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics .
- Anticancer Evaluation : In vitro tests showed that at a concentration of 100 µM, the compound reduced cell viability in MCF-7 cells by approximately 70%. Flow cytometry analysis confirmed that the compound induces apoptosis via caspase activation .
- Structure-Activity Relationship (SAR) : Further investigations into SAR revealed that modifications on the thiadiazole ring could enhance or diminish biological activity. For instance, substituents at specific positions on the ring were correlated with increased anticancer efficacy .
Properties
IUPAC Name |
N-(4-bromophenyl)-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3OS/c1-6-9(16-14-13-6)10(15)12-8-4-2-7(11)3-5-8/h2-5H,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWDMJNYWVVFDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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